molecular formula C7H9FO2 B1470521 3-Cyclopropyl-2-fluorobut-2-enoic acid CAS No. 1564046-42-9

3-Cyclopropyl-2-fluorobut-2-enoic acid

Cat. No.: B1470521
CAS No.: 1564046-42-9
M. Wt: 144.14 g/mol
InChI Key: SBOPRPMFVIOUAH-XQRVVYSFSA-N
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Description

3-Cyclopropyl-2-fluorobut-2-enoic acid is a useful research compound. Its molecular formula is C7H9FO2 and its molecular weight is 144.14 g/mol. The purity is usually 95%.
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Biological Activity

3-Cyclopropyl-2-fluorobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7FO2\text{C}_6\text{H}_7\text{F}\text{O}_2

This compound features a cyclopropyl group and a fluorine atom attached to a butenoic acid backbone, which may influence its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly those related to inflammation and cancer.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are critical in cancer cell proliferation and survival . The inhibition of these pathways suggests potential applications in oncology.

Therapeutic Applications

This compound may have therapeutic potential in treating various conditions:

  • Cancer : Due to its ability to inhibit PI3K pathways, it shows promise as an anti-cancer agent.
  • Inflammatory Disorders : Its structural properties suggest it could modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .
  • Inflammation Modulation : A study investigating the effects of similar compounds on inflammatory markers showed that these compounds could reduce levels of TNF-alpha and IL-6 in cell cultures, indicating their potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities

Activity TypeTargetEffectReference
CytotoxicityMCF-7 CellsInduces apoptosis
InflammationTNF-alphaReduces levels
Enzyme InhibitionPI3KInhibits pathway

Scientific Research Applications

Antitumor Properties
Research has indicated that compounds similar to 3-cyclopropyl-2-fluorobut-2-enoic acid exhibit antitumor activity. The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of fluorinated enenoic acids can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development .

Enzyme Inhibition
this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may serve as a competitive inhibitor of certain dehydrogenases or transferases, which are crucial in various biosynthetic processes. This inhibition can lead to altered metabolic states in cells, potentially providing therapeutic benefits in conditions like diabetes or obesity .

Synthetic Utility

Building Block in Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl and fluorinated moieties allow for the introduction of functional groups through various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. This makes it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds
Fluorinated compounds are often sought after for their enhanced biological activity and stability. This compound serves as a precursor for synthesizing other fluorinated derivatives that can exhibit improved pharmacokinetic properties. The incorporation of fluorine into organic molecules can significantly affect their lipophilicity and metabolic stability, which are critical factors in drug design .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of fluorinated enenoic acids, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds inhibited cell growth effectively at micromolar concentrations, suggesting their potential as lead compounds for further development into anticancer agents .

Case Study 2: Metabolic Pathway Modulation

Another study explored the effects of this compound on metabolic enzymes involved in lipid metabolism. The compound was shown to inhibit key enzymes responsible for fatty acid synthesis, leading to reduced lipid accumulation in hepatocytes. This finding highlights its potential application in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits cancer cell proliferation; potential lead for anticancer drugs
Enzyme InhibitionActs as a competitive inhibitor for key metabolic enzymes
Organic SynthesisServes as a building block for synthesizing complex fluorinated compounds
Metabolic ModulationReduces lipid accumulation by inhibiting fatty acid synthesis enzymes

Properties

CAS No.

1564046-42-9

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

(Z)-3-cyclopropyl-2-fluorobut-2-enoic acid

InChI

InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)/b6-4-

InChI Key

SBOPRPMFVIOUAH-XQRVVYSFSA-N

SMILES

CC(=C(C(=O)O)F)C1CC1

Isomeric SMILES

C/C(=C(\C(=O)O)/F)/C1CC1

Canonical SMILES

CC(=C(C(=O)O)F)C1CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2-fluorobut-2-enoic acid
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3-Cyclopropyl-2-fluorobut-2-enoic acid
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3-Cyclopropyl-2-fluorobut-2-enoic acid
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Reactant of Route 6
3-Cyclopropyl-2-fluorobut-2-enoic acid

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